molecular formula C44H53FN7O8P B2625590 Dmt-2'fluoro-DG(IB) amidite CAS No. 144089-97-4

Dmt-2'fluoro-DG(IB) amidite

Cat. No. B2625590
M. Wt: 857.921
InChI Key: KJFUMXZZVYMQEU-YBLXZTOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMT-2’Fluoro-DG(IB) Amidite, also known as 2’-F-ibu-dG Phosphoramidite, is a nucleoside that can be used in the preparation of 4’-modified 2’-deoxy-2’-fluorouridine . It is used to synthesize oligonucleotides that are more thermally stable and provide increased nuclease resistance .


Synthesis Analysis

The synthesis of 2’Fluoro oligonucleotides using DMT-2’Fluoro-DG(IB) Amidite is similar to standard DNA synthesis but requires an elongated coupling time. The recommended coupling time is 3 minutes compared to 90 seconds for DNA monomers .


Molecular Structure Analysis

The molecular formula of DMT-2’Fluoro-DG(IB) Amidite is C44H53FN7O8P, and its molecular weight is 857.91 .


Chemical Reactions Analysis

DMT-2’Fluoro-DG(IB) Amidite is used to synthesize oligonucleotides that are more thermally stable and provide increased nuclease resistance . It can be employed together with DNA or RNA phosphoramidites .


Physical And Chemical Properties Analysis

DMT-2’Fluoro-DG(IB) Amidite is a solid substance with a white to off-white color . It is soluble in DMSO, with a solubility of 100 mg/mL . It should be stored at 4°C and protected from light .

Scientific Research Applications

Fluorescence Quenching in Bioconjugation

Fluorescent bioconjugation is a technique widely used in biological research for sensing, imaging, and tracking biological molecules like proteins and nucleic acids. One of the notable findings in this area is the quenching effect of certain compounds during the fluorescence bioconjugation process. Specifically, research has identified that 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), a popular coupling agent for bioconjugation, can cause significant fluorescence quenching in xanthene dyes. This quenching effect persists regardless of whether the dye is free in solution or attached to a biomolecule like DNA or an antibody, suggesting the formation of new products like adducts between the dye and DMTMM. This discovery has significant implications for bioconjugation practices, especially when fluorescent labeling is involved, cautioning against the use of DMTMM in high concentrations where targets are fluorescently labeled (Patterson, Romero-Reyes, & Heemstra, 2022).

Amidation Reagents in Aqueous Media

In the field of organic synthesis, the formation of amide bonds is a fundamental reaction. Amidation reagents are crucial for coupling carboxylic acids with amines, especially in aqueous media where traditional solvents pose challenges. A comparative study has identified a range of amidation reagents that are effective in water, avoiding the need for problematic solvents. Among these, DMT-MM has been highlighted for providing excellent yields in specific substrate couplings. This research expands the toolkit for organic synthesis, especially for bioconjugation and peptide synthesis, by offering more options for amidation reagents compatible with aqueous environments (Badland et al., 2017).

Nucleophile Scavenging in Organic Synthesis

In organic synthesis, the removal of excess reactants or by-products is crucial for achieving high-purity final products. Nucleophile scavenging is one such technique, and research in this area has demonstrated the utility of fluorous 2,4-Dichloro-1,3,5-triazines (F-DCTs) as effective nucleophile scavengers. These compounds offer a dual-electrophile reactivity, allowing them to remove two equivalents of nucleophiles from reaction mixtures. This capability has been shown to be beneficial in various synthetic applications, including S-alkylation reactions to remove excess thiols and in urea formation reactions as amine scavengers. The study highlights the advantages of F-DCTs over their polymer- or silica gel-supported analogs, offering good solution-phase reaction kinetics and not requiring large excess amounts of scavengers to complete the reactions (Lu & Zhang, 2006).

Safety And Hazards

DMT-2’Fluoro-DG(IB) Amidite should be stored under inert gas and is sensitive to moisture and heat . It is recommended for research use only and not for human use .

properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H53FN7O8P/c1-27(2)40(53)49-43-48-39-37(41(54)50-43)47-26-51(39)42-36(45)38(60-61(58-24-12-23-46)52(28(3)4)29(5)6)35(59-42)25-57-44(30-13-10-9-11-14-30,31-15-19-33(55-7)20-16-31)32-17-21-34(56-8)22-18-32/h9-11,13-22,26-29,35-36,38,42H,12,24-25H2,1-8H3,(H2,48,49,50,53,54)/t35-,36-,38-,42-,61?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFUMXZZVYMQEU-AOCJBPQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H53FN7O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101100123
Record name Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

857.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dmt-2'fluoro-DG(IB) amidite

CAS RN

144089-97-4
Record name Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144089-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101100123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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